Technical Whitepaper: 5-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one as a Privileged Scaffold in Drug Discovery
Technical Whitepaper: 5-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one as a Privileged Scaffold in Drug Discovery
Executive Summary
The 1,4-benzoxazin-3-one core is a highly versatile, privileged bicyclic scaffold extensively utilized in medicinal chemistry and agrochemical development. Specifically, 5-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1260672-39-6) represents a high-value intermediate[1]. The presence of the bromine atom at the C5 position—ortho to the lactam nitrogen—provides a critical synthetic handle. This enables orthogonal late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or click chemistry, facilitating the rapid generation of complex molecular libraries for biological screening[2].
Physicochemical Profiling & Safety Data
Understanding the baseline physicochemical properties is essential for assay development and synthetic planning. The compound is a stable powder at room temperature but requires standard laboratory safety precautions due to its irritant properties[1],[3].
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| IUPAC Name | 5-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one |
| CAS Number | 1260672-39-6 |
| Molecular Formula | C8H6BrNO2 |
| Molecular Weight | 228.05 g/mol |
| SMILES | BrC1=CC=CC=2OCC(NC21)=O |
| InChI Key | BFWNINZPRWATHD-UHFFFAOYSA-N |
| Physical Form | Solid powder |
| Storage Temperature | Room Temperature (RT) |
Table 2: GHS Safety & Hazard Data
| GHS Hazard Statement | Description | Key Precautionary Codes |
| H302 | Harmful if swallowed | P264, P270, P301+P312 |
| H315 | Causes skin irritation | P280, P302+P352 |
| H319 | Causes serious eye irritation | P305+P351+P338 |
| H335 | May cause respiratory irritation | P261, P271, P304+P340 |
(Data sourced from authoritative supplier safety data sheets[1],[3],[4].)
Retrosynthetic Analysis & Mechanistic Synthesis
The construction of the 1,4-benzoxazin-3-one heterocycle is classically achieved through the condensation of an ortho-aminophenol with an α-haloester. For the 5-bromo derivative, 2-amino-3-bromophenol is reacted with ethyl bromoacetate .
The reaction proceeds via a two-step cascade:
-
Regioselective O-Alkylation : The phenolic hydroxyl group (pKa ~9.5) is selectively deprotonated over the aniline amine (pKa ~30) using a mild base, initiating an S_N2 attack on the α-carbon of ethyl bromoacetate.
-
Intramolecular Lactamization : Subsequent heating drives a thermodynamically favorable 6-exo-trig cyclization, expelling ethanol and forming the highly stable morpholine-dione-like oxazine ring.
Retrosynthetic and reaction workflow for 5-bromo-2H-1,4-benzoxazin-3(4H)-one synthesis.
Experimental Protocol: Self-Validating Synthesis Workflow
Note: While deep eutectic solvents (DES) like choline chloride/urea offer a green alternative, this protocol utilizes standard DMF for broad laboratory compatibility.
Step 1: Reagent Preparation & Deprotonation
-
Action : In an oven-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 2-amino-3-bromophenol in 20 mL of anhydrous DMF. Add 15.0 mmol of anhydrous K₂CO₃ in one portion.
-
Causality : K₂CO₃ provides the exact basicity required to deprotonate the phenol without hydrolyzing the ester moiety of the incoming electrophile.
Step 2: Electrophilic Addition
-
Action : Cool the mixture to 0 °C. Dropwise add 11.0 mmol of ethyl bromoacetate over 10 minutes.
-
Causality : Dropwise addition at low temperatures suppresses highly exothermic runaway reactions and prevents unwanted N,N-dialkylation.
Step 3: Cyclization & In-Process Validation
-
Action : Stir at room temperature for 2 hours, then elevate the temperature to 80 °C for 4 hours.
-
Validation : Monitor via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (3:1). The complete consumption of the highly polar starting material (Rf ~0.4) and the emergence of a distinct, UV-active spot (Rf ~0.6) validates successful lactamization.
Step 4: Quenching & Isolation
-
Action : Pour the cooled mixture into 100 mL of ice-cold distilled water. Extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers heavily with brine (3 × 30 mL) to partition the DMF into the aqueous phase.
-
Validation : Dry over anhydrous Na₂SO₄. Concentration under reduced pressure should yield a crude solid, confirming the removal of volatile solvents. Purify via flash column chromatography to afford the pure target compound[1].
Biological & Pharmacological Applications
The 1,4-benzoxazin-3-one framework is not merely a structural curiosity; it is a bioactive powerhouse utilized across multiple therapeutic areas.
A. Neuroinflammation & Microglial Modulation
Neuroinflammation, driven by microglial activation, is a hallmark of neurodegenerative diseases. Recent studies have demonstrated that modifying the 2H-1,4-benzoxazin-3(4H)-one scaffold with 1,2,3-triazole moieties yields potent anti-inflammatory agents[2]. When tested in Lipopolysaccharide (LPS)-induced BV-2 microglial cells, these derivatives successfully inhibit the production of nitric oxide (NO) without exhibiting significant cytotoxicity[2].
Anti-inflammatory mechanism of benzoxazin-3-one derivatives in LPS-induced microglial cells.
B. Antifungal Agrochemicals
In agricultural chemistry, 1,4-benzoxazin-3-one derivatives containing acylhydrazone moieties have been engineered as powerful fungicidal agents. In vitro screening reveals excellent inhibitory rates against devastating plant pathogenic fungi, including Gibberella zeae and Phytophthora infestans[5]. The core structure mimics natural phytoalexins, allowing it to disrupt fungal cell wall synthesis effectively[5].
C. CNS Target Engagement
Beyond inflammation, the scaffold is highly relevant in direct Central Nervous System (CNS) targeting. Specific derivatives act as potent dopamine D2 receptor antagonists (relevant for depression therapies) and non-competitive inhibitors of human acetylcholinesterase (hAChE), showcasing high potential in Alzheimer's disease drug development[2].
References
-
Sigma-Aldrich. "5-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one Product Details & Safety Data." MilliporeSigma.
-
ChemShuttle. "5-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one Specifications." ChemShuttle Catalog.
-
Frontiers in Chemistry. "Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety." Frontiers.
-
Arkat USA. "Green synthesis of 1,4-benzoxazin-3-one using a choline chloride based deep eutectic solvent." Arkivoc.
-
Frontiers in Chemistry. "Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells." Frontiers.
Sources
- 1. 5-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one | 1260672-39-6 [sigmaaldrich.com]
- 2. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 3. 5-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one | 1260672-39-6 [sigmaaldrich.com]
- 4. 5-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one; CAS No.: 1260672-39-6 [chemshuttle.com]
- 5. Frontiers | Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety [frontiersin.org]
